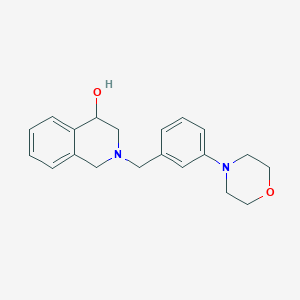

![molecular formula C22H24N2O4 B5599244 8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic lactam that has been synthesized through a multi-step process and has shown promising results in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antihypertensive Agents

A significant application is in the development of antihypertensive agents. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted with various groups have been synthesized and evaluated for their antihypertensive properties in rats. These compounds have shown potential as alpha-adrenergic blockers, with specific derivatives demonstrating a preference towards alpha 1 or alpha 2 adrenoceptor antagonism, suggesting their utility in managing blood pressure without the risk of orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonists

Another application is in the development of non-peptide tachykinin NK2 receptor antagonists, where derivatives of 1-oxa-3,8-diazaspiro[4.5] decan-2-one have been synthesized and evaluated for their receptor affinities in rat colon assays. These compounds have demonstrated potent NK2 receptor antagonist activity, showing potential in treating conditions like bronchoconstriction (Smith et al., 1995).

Neural Calcium Uptake Inhibitors

Additionally, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated for their inhibitory effect on neural calcium uptake. These compounds have shown promise in protecting against brain edema and deficits in memory and learning, indicating potential applications in treating neurological disorders (Tóth et al., 1997).

Chemical Synthesis and Material Science

Catalytic Dearomative Spirocyclization

In chemical synthesis, these compounds have been utilized in catalytic dearomative spirocyclization processes involving gold carbene species derived from ynamides. This method has facilitated the efficient synthesis of 2-azaspiro[4.5]decan-3-ones, demonstrating the versatility of this chemical structure in organic synthesis (Ito et al., 2018).

Corrosion Inhibition

Furthermore, derivatives have been explored as green and environmentally friendly corrosion inhibitors. Their efficacy in protecting mild steel in acidic environments has been validated, highlighting their potential in material science applications (Chafiq et al., 2020).

Propiedades

IUPAC Name |

8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c25-20(18-7-3-1-4-8-18)23-13-11-22(12-14-23)17-24(21(26)28-22)15-16-27-19-9-5-2-6-10-19/h1-10H,11-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKLMHPZLIGLMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)

![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)

![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)